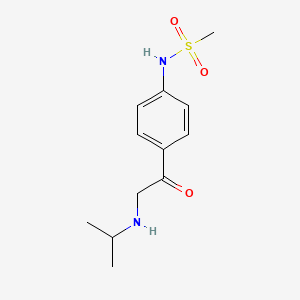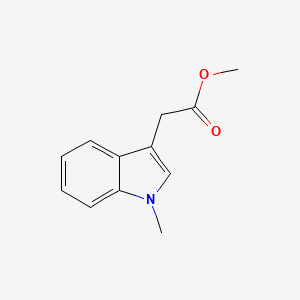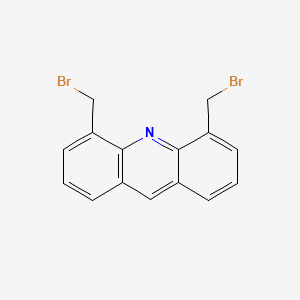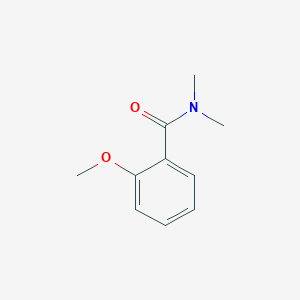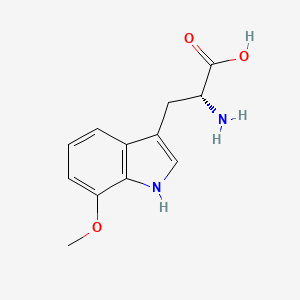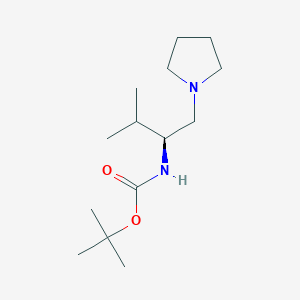
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine
Overview
Description
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine, also known as Boc-MMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Boc-MMP is a chiral amine that belongs to the class of secondary amines, which are widely used in pharmaceuticals and organic synthesis.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, which results in the modulation of various physiological processes. This compound has been found to interact with the active site of enzymes, leading to the formation of stable complexes. This interaction prevents the enzymes from performing their catalytic functions, thereby leading to their inhibition.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to act as a potent inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine in the nervous system. The inhibition of this enzyme leads to an increase in acetylcholine levels, which has been linked to the treatment of Alzheimer's disease. This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine has several advantages for lab experiments. It is a highly efficient and scalable compound, which makes it suitable for large-scale production. It has also been found to exhibit a wide range of biological activities, which makes it suitable for various applications in drug discovery and development. However, this compound has several limitations as well. It is a chiral compound, which makes its synthesis and purification challenging. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug development.
Future Directions
There are several future directions for the research on (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine. One potential direction is to further investigate its mechanism of action and its interaction with specific enzymes. This could lead to the development of more potent inhibitors of these enzymes, which could have significant therapeutic potential. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and fungal infections. Finally, the synthesis of new derivatives of this compound could lead to the development of compounds with improved properties and biological activities.
Scientific Research Applications
(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. This compound has also been found to act as a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a critical role in several physiological processes, and their inhibition has been linked to the treatment of various diseases.
properties
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)12(10-16-8-6-7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBSFIBAKLDMJ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447354 | |
| Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
606124-94-1 | |
| Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



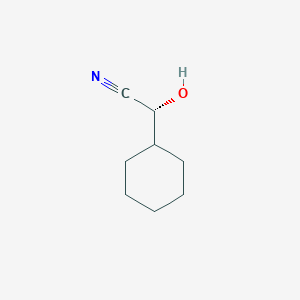
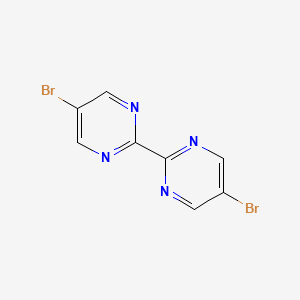
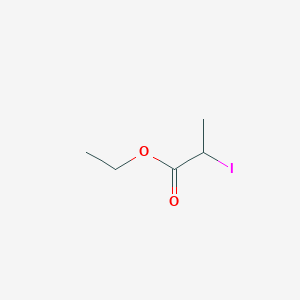

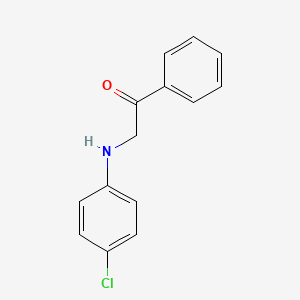
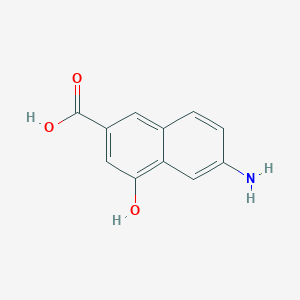
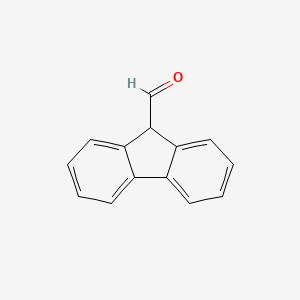

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
